2,3-dihydroxypropyl dihydrogen phosphate;(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
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Description
2,3-dihydroxypropyl dihydrogen phosphate;(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol is a useful research compound. Its molecular formula is C43H57N4O10P and its molecular weight is 820.9 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2,3-dihydroxypropyl dihydrogen phosphate and its derivative (R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol are of significant interest in biochemical research due to their potential therapeutic applications and biological activities. This article explores their biological properties, mechanisms of action, and relevant case studies.
2,3-Dihydroxypropyl dihydrogen phosphate is a phosphoric acid derivative that serves as a source of inorganic phosphate essential for various biochemical processes, including ATP synthesis. Its molecular formula is C3H9O6P with a molecular weight of approximately 169.07 g/mol. The compound is typically encountered as a crystalline powder soluble in water, making it useful in biochemical applications.
(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol has a more complex structure and is characterized by its azabicyclo framework and methoxyquinoline moiety, which contribute to its biological activity.
The biological activity of these compounds is largely attributed to their ability to interact with specific molecular targets within cells:
- Enzyme Modulation : 2,3-dihydroxypropyl dihydrogen phosphate has been shown to modulate enzyme activity in metabolic pathways. It acts as a substrate for various kinases and phosphatases, influencing metabolic fluxes within cells.
- Neurotransmitter Release : The azabicyclo compound exhibits potential in facilitating neurotransmitter release through modulation of cholinergic receptors, which are critical in synaptic transmission and neuroprotection .
- Phosphate Source : As a source of bioavailable phosphorus, 2,3-dihydroxypropyl dihydrogen phosphate plays a crucial role in cellular signaling pathways that depend on phosphorylation events.
Case Studies
Several studies have highlighted the biological effects of these compounds:
- Neuroprotective Effects : A study investigating the neuroprotective properties of the azabicyclo compound demonstrated its ability to reduce neuronal cell death in models of oxidative stress by enhancing antioxidant defenses and modulating apoptotic pathways .
- Antimicrobial Activity : Research into the antimicrobial properties of 2,3-dihydroxypropyl dihydrogen phosphate revealed its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Pharmacological Applications : The azabicyclo derivative has been explored for its potential use in treating neurodegenerative diseases due to its ability to penetrate the blood-brain barrier effectively and selectively inhibit γ-secretase complexes involved in Alzheimer’s disease pathology .
Comparative Biological Activity Table
Compound | Biological Activity | Mechanism |
---|---|---|
2,3-Dihydroxypropyl Dihydrogen Phosphate | Modulates enzyme activity; antimicrobial effects | Acts as a substrate for kinases; source of inorganic phosphate |
(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | Neuroprotective; facilitates neurotransmitter release | Modulates cholinergic receptors; enhances antioxidant defenses |
Properties
CAS No. |
146-39-4 |
---|---|
Molecular Formula |
C43H57N4O10P |
Molecular Weight |
820.9 g/mol |
IUPAC Name |
2,3-dihydroxypropyl dihydrogen phosphate;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/2C20H24N2O2.C3H9O6P/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;4-1-3(5)2-9-10(6,7)8/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;3-5H,1-2H2,(H2,6,7,8)/t2*13-,14-,19-,20+;/m00./s1 |
InChI Key |
YZDDKALBXAGVHK-VMJVVOMYSA-N |
SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(COP(=O)(O)O)O)O |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.C(C(COP(=O)(O)O)O)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(COP(=O)(O)O)O)O |
Origin of Product |
United States |
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